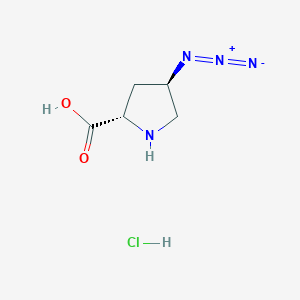

1-Allyl-1H-1,2,4-triazole oxalate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Allyl-1H-1,2,4-triazole oxalate is a derivative of 1,2,4-triazole, a heterocyclic compound containing two carbon and three nitrogen atoms . The 1,2,4-triazole ring is an important active pharmaceutical scaffold, capable of forming hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including 1-Allyl-1H-1,2,4-triazole oxalate, often involves the use of spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis for structure confirmation . The synthesis process typically involves a series of reactions, including the use of strong Lewis acid catalysts .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is confirmed using various spectroscopic techniques. For instance, the IR absorption spectra can characterize the presence of specific groups, while the 1 H-NMR spectrum can provide information about the 1,2,4-triazole ring .Chemical Reactions Analysis

1,2,4-triazole derivatives, including 1-Allyl-1H-1,2,4-triazole oxalate, have been evaluated for their cytotoxic activities against human cancer cell lines . The compounds have shown promising cytotoxic activity, indicating their potential use in cancer treatment .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives are often determined using various spectroscopic techniques. For instance, the IR absorption spectra can provide information about the presence of specific groups .科学的研究の応用

Medicinal and Pharmaceutical Chemistry

1,2,4-Triazole compounds, including “1-Allyl-1h-1,2,4-triazole oxalate”, are significant heterocycles that exhibit broad biological activities . They have been found to have antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . A large number of drugs with a triazole structure have been developed and proven, such as ketoconazole and fluconazole .

Agrochemistry

Compounds containing triazole have an important application value in agrochemistry . Their unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .

Material Chemistry

In the field of material chemistry, triazole compounds are also widely used . Their unique structure and properties make them suitable for various applications .

Anticancer Agents

1,2,4-Triazole derivatives have shown promising potential as anticancer agents . For example, compounds 7d, 7e, 10a, and 10d showed a promising cytotoxic activity lower than 12 μM against Hela cell line .

Antimicrobial Agents

New 1H-1,2,4-triazolyl derivatives have demonstrated antibacterial activity with MIC lower than that of the ampicillin and chloramphenicol .

Sensor Technology

Heterocyclic Schiff bases, including 1,2,4-triazole derivatives, find promising potential applications as sensors (optical and electrical) .

Organic Reactions

These compounds also serve as intermediates in organic reactions , facilitating the synthesis of a wide range of other compounds.

Antifungal/Anti-Oomycete Activities

A series of novel 1,2,4-triazole derivatives containing carboxamide fragments have shown antifungal activities against seven kinds of phytopathogenic fungi/oomycete .

作用機序

Target of Action

1-Allyl-1H-1,2,4-triazole oxalate is a derivative of 1,2,4-triazole, which has been found to have antimicrobial activity . The primary targets of this compound are the MurB enzyme of E. coli and CYP51 of C. albicans . These enzymes play crucial roles in the survival and growth of these organisms, making them ideal targets for antimicrobial action.

Mode of Action

The compound interacts with its targets by inhibiting their activity . The probable mechanism of antibacterial activity involves the inhibition of the MurB enzyme of E. coli, while CYP51 of C. albicans is involved in the mechanism of antifungal activity . This inhibition disrupts the normal functioning of these organisms, leading to their eventual death.

Biochemical Pathways

The inhibition of the MurB enzyme disrupts the biosynthesis of peptidoglycan, a key component of the bacterial cell wall. This leads to the weakening of the cell wall and eventually, cell lysis . On the other hand, the inhibition of CYP51 disrupts the synthesis of ergosterol, an essential component of fungal cell membranes. This leads to increased membrane permeability and leakage of cellular contents, resulting in cell death .

Pharmacokinetics

It is worth mentioning that none of the tested compounds violated lipinski’s rule of five , which suggests that the compound may have acceptable absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of 1-Allyl-1H-1,2,4-triazole oxalate is the death of the targeted organisms. The compound has demonstrated antibacterial activity with minimum inhibitory concentration (MIC) lower than that of ampicillin and chloramphenicol . It also showed potent antifungal activity, being more effective than reference drugs ketoconazole and bifonazole .

Safety and Hazards

特性

IUPAC Name |

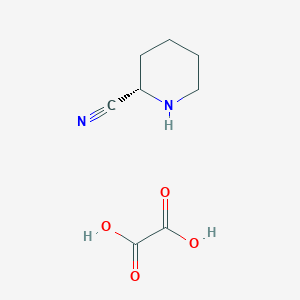

oxalic acid;1-prop-2-enyl-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3.C2H2O4/c1-2-3-8-5-6-4-7-8;3-1(4)2(5)6/h2,4-5H,1,3H2;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSJLVYVHIGQKPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C=NC=N1.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Allyl-1h-1,2,4-triazole oxalate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-2-fluoropyrazolo[1,5-a]pyridine](/img/structure/B6302677.png)

![1-[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanamine tetrahydrochloride](/img/structure/B6302720.png)

![t-Butyl N-[(2z)-2-(3,4-diethoxyphenyl)-2-(hydroxyimino)ethyl]carbamate](/img/structure/B6302730.png)

![t-Butyl N-[(2E)-2-(hydroxyimino)-2-[4-methoxy-3-(methylsulfanyl)phenyl]ethyl]carbamate](/img/structure/B6302745.png)

![t-Butyl N-[(2E)-2-(hydroxyimino)-2-(2-methoxyphenyl)ethyl]carbamate](/img/structure/B6302752.png)

![[5,15-Bis(phenylethynyl)-10,20-bis[(triisopropylsilyl)ethynyl]porphyrinato]magnesium(II)](/img/structure/B6302772.png)